molecular formula C16H15NO4 B2554164 3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 851879-23-7

3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No. B2554164
CAS RN: 851879-23-7
M. Wt: 285.299
InChI Key: YVGAXCXQCGOXLW-ZZXKWVIFSA-N
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Description

The compound 3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic molecule that likely contains a benzodioxole moiety, a substituted pyrrole, and a propenoic acid group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential synthetic pathways and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of rings and the introduction of functional groups. The paper titled "2-Carbamimidoylbenzoic Acid as a New Effective and Available Precursor for the Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids" describes a method for synthesizing substituted benzoic acids, which could be relevant for forming the benzodioxole and pyrrole components of the target compound. The process involves ring contraction and intramolecular condensation, which could be adapted for the synthesis of the benzodioxolyl-pyrrole moiety.

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their chemical behavior. The paper on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid provides insights into how the spatial arrangement of atoms and functional groups, such as the coplanarity of the carboxylic acid group and the double bond, can affect the overall structure. This information can be extrapolated to understand the potential isomeric forms of the target compound and their respective stabilities.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. Although the papers do not directly address the chemical reactions of the target compound, they do discuss related structures. For instance, the intramolecular hydrogen bonding and weak C-H...O interactions mentioned in the paper on pyrazole and benzoic acid derivatives could suggest similar interactions in the target compound, affecting its reactivity and the types of reactions it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely tied to its molecular structure. The hydrogen bonding and π-π stacking interactions described in the paper on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid indicate that the target compound may also exhibit strong intermolecular forces, which could influence its melting point, solubility, and crystalline structure. Additionally, the presence of a benzodioxole group may confer additional electronic properties that could be relevant for applications in materials science or pharmaceuticals.

Scientific Research Applications

Polymer Synthesis and Liquid Crystalline Structures

Research on benzoic acid derivatives, such as the one mentioned, has shown their utility in the synthesis of polymerizable benzoic acid derivatives and their complexation for the formation of liquid crystalline structures. Kishikawa, Hirai, and Kohmoto (2008) demonstrated the synthesis of a polymerizable benzoic acid derivative that exhibited a smectic A liquid crystal phase when complexed with dipyridyl compounds. This research highlights the potential of such compounds in the development of advanced materials with tailored properties (Kishikawa, Hirai, & Kohmoto, 2008).

Antimicrobial Activities

A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs derived from the core structure were synthesized and evaluated for their antimicrobial and antimycobacterial activities. Among these, certain compounds displayed promising anti-tubercular activity, indicating the potential of these compounds in addressing infectious diseases (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Material Science and Sensing Applications

The modification of pyrrole derivatives with azo dyes, like in the synthesis of a polypyrrole derivatised with Methyl Red, showcases the adaptability of such compounds in creating materials with specific electrochromic properties. These properties are beneficial for applications in sensing devices, where the color change of the material can indicate variations in environmental conditions (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).

properties

IUPAC Name

(E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-7-12(3-6-16(18)19)11(2)17(10)13-4-5-14-15(8-13)21-9-20-14/h3-8H,9H2,1-2H3,(H,18,19)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGAXCXQCGOXLW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

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